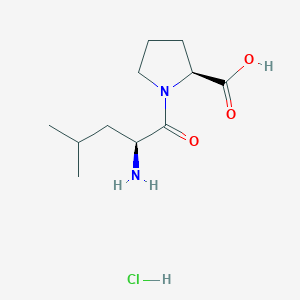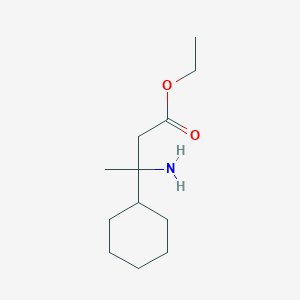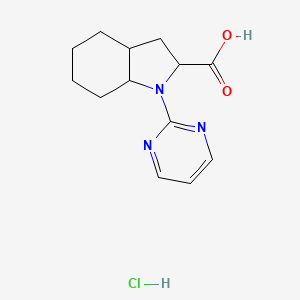
(S)-1-((S)-2-氨基-4-甲基戊酰基)吡咯烷-2-羧酸盐酸盐
描述
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is a dipeptide.
科学研究应用
酰化反应催化剂
“(S)-1-((S)-2-氨基-4-甲基戊酰基)吡咯烷-2-羧酸盐酸盐” 可用作在温和无溶剂条件下用乙酸酐酰化醇、酚和胺的有效催化剂 . 该应用由于其简单的后处理、催化剂的稳定性、无毒性和良好的高产率而具有优势 .
调味剂
“L-亮氨酰-L-脯氨酸盐酸盐”被认为是一种调味剂 . 它被联合国粮农组织/世界卫生组织食品添加剂专家委员会 (JECFA) 评估,并被认为在作为调味剂使用时,目前的摄入量是安全的 .
药物辅料
该化合物可用作药物辅料来解决药物制剂方面的挑战,例如提高溶解度、药物递送、生物利用度、掩味、控释和稳定性 .
细胞代谢研究
“L-脯氨酸类似物”已被证明是研究原核和真核细胞中细胞代谢和大分子合成调控的有价值试剂 .
抗真菌活性
环(L-亮氨酰-L-脯氨酰),一种源自“L-亮氨酰-L-脯氨酸盐酸盐”的环状二肽,已被发现可抑制黄曲霉的增殖 . 该化合物可用作抗食品传播致病真菌的有效生物保护剂 .
工业用途
“L-脯氨酸类似物”也是工业用途的有用化合物 . 例如,通过分离对 L-脯氨酸类似物具有抗性的突变体,获得了过量产生 L-脯氨酸的微生物 .
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of L-Leucyl-L-proline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.
生化分析
Biochemical Properties
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of chiral derivatization. It interacts with enzymes such as non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids . The compound’s positively charged derivatization reagent enhances its sensitivity and separation efficiency in biochemical assays .
Cellular Effects
The effects of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function .
Subcellular Localization
The subcellular localization of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding these localization mechanisms is essential for elucidating the compound’s function .
属性
IUPAC Name |
1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPUBCBTCSTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585206 | |
| Record name | Leucylproline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87178-63-0 | |
| Record name | Leucylproline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)


![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)


![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)






